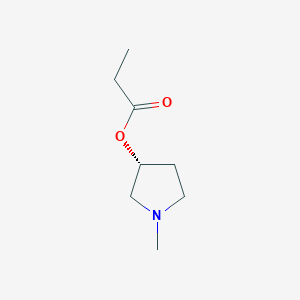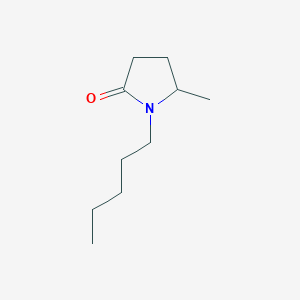
5-Methyl-1-pentylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-pentylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-pentylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1-pentylamine with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring . The reaction conditions often involve heating the mixture to facilitate cyclization.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The raw materials are readily available, and the process can be optimized to minimize by-products and maximize the yield of this compound .
化学反応の分析
Types of Reactions
5-Methyl-1-pentylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidinones .
科学的研究の応用
5-Methyl-1-pentylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Methyl-1-pentylpyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring is known to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar biological activities.
5-Methyl-2-pyrrolidinone: Another analog with a different substitution pattern.
1-Pentylpyrrolidin-2-one: Similar structure but without the methyl group.
Uniqueness
5-Methyl-1-pentylpyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the methyl and pentyl groups can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
764718-02-7 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
5-methyl-1-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-3-4-5-8-11-9(2)6-7-10(11)12/h9H,3-8H2,1-2H3 |
InChIキー |
QCEFKMNNOOFVSL-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)


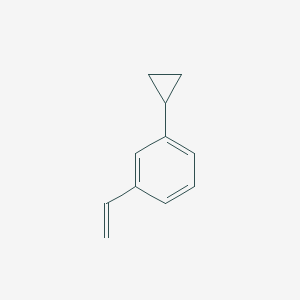
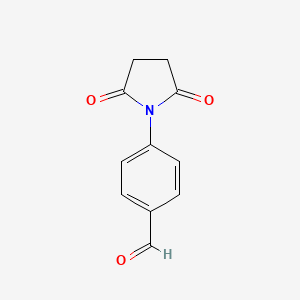

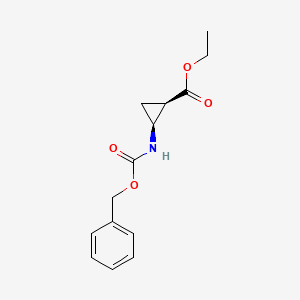
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)
![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)

